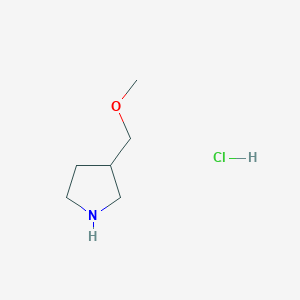

3-(Methoxymethyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(methoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVGEGDALLVMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185303-79-0 | |

| Record name | Pyrrolidine, 3-(methoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methoxymethyl)pyrrolidine Hydrochloride: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Targeted Protein Degradation and the Role of Specialized Building Blocks

The landscape of modern therapeutics is undergoing a paradigm shift, moving beyond simple inhibition to the induced degradation of disease-causing proteins. This strategy, known as targeted protein degradation (TPD), utilizes novel chemical entities like Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system. PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.

The success of this elegant approach hinges on the rational design and synthesis of PROTACs with optimal properties, including high binding affinity for both the target and the E3 ligase, good cell permeability, and favorable pharmacokinetic profiles. This has led to a surge in demand for specialized chemical building blocks that can be used to construct these complex molecules. Among these, 3-(methoxymethyl)pyrrolidine hydrochloride has emerged as a crucial component, particularly in the design of ligands for the von Hippel-Lindau (VHL) E3 ligase. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the construction of potent PROTACs.

Core Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C6H14ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [2] |

| CAS Number (Racemate) | 1185303-79-0 | N/A |

| CAS Number (S)-enantiomer | 1421050-43-2 | [3] |

| CAS Number (R)-enantiomer | 955400-18-7 | N/A |

Stereochemistry: A Critical Consideration

It is imperative to recognize that 3-(methoxymethyl)pyrrolidine is a chiral molecule. The stereochemistry at the 3-position of the pyrrolidine ring plays a critical role in the biological activity of the final PROTAC. The (S)- and (R)-enantiomers are commercially available and are not interchangeable in the synthesis of VHL ligands. The stereocenter directly influences the three-dimensional orientation of the methoxymethyl group, which in turn affects the binding affinity and selectivity for the VHL E3 ligase. Therefore, the choice of enantiomer is a crucial design element in PROTAC development. For the remainder of this guide, we will focus on the synthesis and application of the enantiomerically pure forms, as they are the relevant building blocks for constructing stereochemically defined PROTACs.

Synthesis of Enantiomerically Pure 3-(Methoxymethyl)pyrrolidine: A Strategic Overview

The synthesis of enantiomerically pure 3-(methoxymethyl)pyrrolidine typically starts from a chiral precursor, most commonly an optically active 3-hydroxypyrrolidine. The general synthetic strategy involves two key transformations: the protection of the pyrrolidine nitrogen and the methylation of the hydroxyl group.

Conceptual Synthetic Workflow

Caption: General synthetic workflow for (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride.

Exemplary Step-by-Step Synthesis Protocol

The following protocol is a representative, field-proven method for the synthesis of (S)-3-(methoxymethyl)pyrrolidine, starting from the commercially available (S)-3-hydroxypyrrolidine.

Part 1: N-Protection of (S)-3-Hydroxypyrrolidine

-

Reaction Setup: To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, add a base like triethylamine (TEA) or sodium bicarbonate (1.2-1.5 eq).

-

Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the protecting group reagent, for example, di-tert-butyl dicarbonate (Boc2O) for Boc protection or benzyl chloroformate (Cbz-Cl) for Cbz protection (1.1 eq), in the same solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-protected (S)-3-hydroxypyrrolidine is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Part 2: Methylation of the Hydroxyl Group

-

Reaction Setup: Dissolve the N-protected (S)-3-hydroxypyrrolidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq), portion-wise. Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation of the hydroxyl group.

-

Methylation: Add methyl iodide (MeI, 1.5-2.0 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-protected (S)-3-(methoxymethyl)pyrrolidine.

Part 3: N-Deprotection and Hydrochloride Salt Formation

-

Deprotection:

-

For Boc-protected intermediate: Dissolve the compound in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) and stir at room temperature for 1-2 hours. Alternatively, treat with a solution of HCl in an organic solvent like dioxane or methanol.

-

For Cbz-protected intermediate: Dissolve the compound in a suitable solvent like methanol or ethanol and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Salt Formation: After confirming the complete removal of the protecting group by TLC or LC-MS, concentrate the reaction mixture under reduced pressure. To form the hydrochloride salt, dissolve the resulting free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent until precipitation is complete.

-

Isolation: Collect the solid precipitate by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield the final product, (S)-3-(methoxymethyl)pyrrolidine hydrochloride, as a stable, crystalline solid.

Application in PROTAC Synthesis: Constructing the VHL Ligand

This compound is a cornerstone in the synthesis of ligands that bind to the VHL E3 ligase. The pyrrolidine ring and its substituents are designed to mimic the key interactions of the hypoxia-inducible factor 1α (HIF-1α) protein, the natural substrate of VHL.

The Role of the 3-(Methoxymethyl)pyrrolidine Moiety in VHL Ligands

The 3-(methoxymethyl)pyrrolidine moiety is typically incorporated into the "right-hand side" of the VHL ligand. The pyrrolidine nitrogen is acylated with a substituted proline derivative, while the methoxymethyl group is believed to contribute to the overall binding affinity and physicochemical properties of the ligand. The ether oxygen can potentially form hydrogen bonds with the protein, and the methyl group can engage in favorable van der Waals interactions within the VHL binding pocket. Furthermore, the presence of the methoxymethyl group can influence the conformation of the pyrrolidine ring, which is crucial for optimal binding.

Exemplary Protocol for VHL Ligand Synthesis using (S)-3-(Methoxymethyl)pyrrolidine

The following protocol outlines the coupling of (S)-3-(methoxymethyl)pyrrolidine with a key intermediate to form a VHL ligand precursor.

Reaction: Amide Coupling to form a VHL Ligand Precursor

-

Reactant Preparation: In a reaction vessel, dissolve the carboxylic acid intermediate of the VHL ligand (1.0 eq) in an anhydrous aprotic solvent such as DMF.

-

Activation of Carboxylic Acid: Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq), and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Amine: Add a solution of (S)-3-(methoxymethyl)pyrrolidine (as the free base, generated by neutralizing the hydrochloride salt with a suitable base, 1.2 eq) in DMF to the activated carboxylic acid mixture.

-

Reaction and Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 0.5 N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired VHL ligand precursor. This precursor can then be further elaborated and coupled to a linker and a target-binding ligand to generate the final PROTAC.

Assessing the Efficacy of PROTACs Containing the 3-(Methoxymethyl)pyrrolidine Moiety: A Guide to Western Blot Analysis

Once a PROTAC is synthesized, its ability to induce the degradation of the target protein must be rigorously evaluated. Western blotting is a fundamental and widely used technique for this purpose, providing a semi-quantitative assessment of protein levels in response to PROTAC treatment.[4]

Workflow for Western Blot Analysis of PROTAC-Mediated Protein Degradation

Caption: Step-by-step workflow for Western blot analysis of PROTAC efficacy.

Detailed Experimental Protocol for Western Blot

-

Cell Culture and Treatment:

-

Plate the chosen cell line at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to micromolar) for a predetermined duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO) and potentially a negative control PROTAC (e.g., one with an inactive enantiomer of the VHL ligand).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading in the subsequent steps.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein of interest.

-

Simultaneously or subsequently, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to normalize for any variations in protein loading.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Quantify the band intensities for the target protein and the loading control using image analysis software.

-

Normalize the target protein signal to the loading control signal for each sample. The degree of protein degradation is determined by comparing the normalized signal in the PROTAC-treated samples to the vehicle-treated control.

-

Conclusion: A Versatile and Indispensable Tool in the PROTAC Era

This compound has solidified its position as a critical building block in the rapidly advancing field of targeted protein degradation. Its stereochemically defined structure and its ability to be efficiently incorporated into high-affinity VHL E3 ligase ligands make it an invaluable asset for researchers and drug developers. A thorough understanding of its synthesis, properties, and application is essential for the rational design and construction of novel PROTACs with improved therapeutic potential. As the quest for more potent and selective protein degraders continues, the demand for well-characterized and readily accessible building blocks like this compound will undoubtedly continue to grow, further fueling innovation in this exciting area of medicinal chemistry.

References

Spectroscopic Data for 3-(Methoxymethyl)pyrrolidine Hydrochloride: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for 3-(Methoxymethyl)pyrrolidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the unambiguous characterization of this important chemical entity.

Introduction: The Importance of Spectroscopic Characterization

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of molecules is paramount. This compound is a key building block whose purity and structural integrity must be rigorously verified. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this verification process. Each technique provides a unique and complementary piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule. This guide will delve into the theoretical underpinnings and practical application of these techniques for this compound.

Molecular Structure and Spectroscopic Overview

This compound is the salt formed from the reaction of the secondary amine 3-(methoxymethyl)pyrrolidine with hydrochloric acid. The protonation of the nitrogen atom significantly influences the spectroscopic properties of the molecule, particularly in NMR and IR spectroscopy.

Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.63 g/mol [1]

The following sections will detail the expected and observed spectroscopic data for this compound.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

¹H NMR Data for (R)-3-(Methoxymethyl)pyrrolidine Hydrochloride

While a complete dataset with precise chemical shifts and coupling constants is not publicly available, an experimental spectrum for the (R)-enantiomer has been reported.[2] The interpretation below is based on this spectrum and fundamental principles of NMR spectroscopy.

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Inferred Coupling Constants (J, Hz) |

| N-H₂⁺ | Broad singlet | Broad s | - |

| H5, H5' | ~3.4 - 3.7 | m | - |

| H2, H2' | ~3.2 - 3.6 | m | - |

| -OCH₃ | ~3.3 | s | - |

| -CH₂-O- | ~3.4 - 3.5 | m | - |

| H3 | ~2.5 - 2.8 | m | - |

| H4, H4' | ~1.8 - 2.2 | m | - |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

Expert Interpretation:

-

Downfield Shifts of Pyrrolidine Protons: The protons on the carbons adjacent to the protonated nitrogen (H2 and H5) are expected to be shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen atom.

-

Broadening of N-H Signal: The protons on the nitrogen will likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.

-

Complexity of the Spectrum: The pyrrolidine ring is non-planar, and the protons on each carbon are diastereotopic, leading to complex splitting patterns (multiplicities). The chiral center at C3 further complicates the spectrum.

-

Methoxymethyl Group: The methoxy group (-OCH₃) is expected to appear as a sharp singlet around 3.3 ppm. The adjacent methylene protons (-CH₂-O-) will be a multiplet due to coupling with the H3 proton.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | ~48 - 52 |

| C5 | ~46 - 50 |

| C3 | ~35 - 40 |

| C4 | ~28 - 33 |

| -CH₂-O- | ~70 - 75 |

| -OCH₃ | ~58 - 62 |

Expert Interpretation:

-

Effect of Protonation: Similar to ¹H NMR, the carbons adjacent to the protonated nitrogen (C2 and C5) will be shifted downfield compared to the free base due to the inductive effect of the N-H₂⁺ group.

-

Ether Carbons: The carbon of the methylene group attached to the oxygen (-CH₂-O-) will be the most downfield carbon in the aliphatic region due to the deshielding effect of the oxygen atom. The methoxy carbon (-OCH₃) will also appear at a relatively downfield position.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Data for this compound

An experimental FTIR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H₂⁺ Stretch | 2400 - 2800 (broad) | Stretching |

| C-H Stretch (sp³) | 2850 - 3000 | Stretching |

| N-H₂⁺ Bend | 1560 - 1620 | Bending |

| C-O Stretch (Ether) | 1070 - 1150 | Stretching |

| C-N Stretch | 1020 - 1250 | Stretching |

Expert Interpretation:

-

The Ammonium Ion Stretch: The most characteristic feature of a secondary amine hydrochloride is the broad and strong absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N-H₂⁺ stretching vibrations.[3][4] This broadness is a result of extensive hydrogen bonding in the solid state.

-

C-H Stretching: The peaks between 2850 and 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the pyrrolidine ring and the methoxymethyl group.

-

N-H Bending: The bending vibration for the N-H₂⁺ group is expected to appear in the 1560-1620 cm⁻¹ range.[3]

-

C-O Ether Stretch: A strong absorption band corresponding to the C-O stretching of the ether linkage is anticipated in the 1070-1150 cm⁻¹ region.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Expected Mass Spectrum Data for this compound

-

Molecular Ion: In ESI-MS, the protonated molecule of the free base, [M+H]⁺, would be expected. The molecular weight of the free base is 115.17 g/mol .[5] Therefore, the molecular ion peak would appear at an m/z of approximately 116.1.

-

Fragmentation Pattern: The fragmentation of pyrrolidine derivatives is often initiated by cleavage alpha to the nitrogen atom. Common fragmentation pathways would likely involve the loss of the methoxymethyl group or ring opening.

Predicted Fragmentation:

-

[M+H]⁺: m/z ≈ 116.1

-

Loss of CH₃OH: A potential fragmentation pathway could be the loss of methanol, leading to a fragment at m/z ≈ 84.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen could lead to various smaller fragments.

Section 4: Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD, as the hydrochloride salt is likely soluble in polar solvents) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the residual solvent peak.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

FTIR Spectroscopy Protocol

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of a pure KBr pellet or an empty beam path.

-

Place the sample pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry Protocol (ESI-MS)

Caption: Workflow for ESI-MS data acquisition and analysis.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol or an acetonitrile/water mixture.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to obtain a stable signal.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the protonated molecular ion of the free base ([M+H]⁺).

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and quality control. While a complete set of experimental data is not universally available, a combination of the existing ¹H NMR spectrum and a thorough understanding of spectroscopic principles allows for a confident characterization of this molecule. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers, ensuring the reliable identification and use of this important chemical intermediate.

References

- 1. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum [chemicalbook.com]

- 3. 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(methoxymethyl)pyrrolidine (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 5. (R)-3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 26192479 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(Methoxymethyl)pyrrolidine hydrochloride in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Scientific Research and Development

In the realms of pharmaceutical sciences, medicinal chemistry, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical determinant of a substance's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1] This guide provides an in-depth technical overview of the solubility of 3-(Methoxymethyl)pyrrolidine hydrochloride, a key building block in modern synthetic chemistry.

This compound is a pyrrolidine derivative with the chemical formula C₆H₁₄ClNO and a molecular weight of approximately 151.63 g/mol .[2] As the hydrochloride salt of an amine, its solubility is intrinsically linked to the polarity of the solvent system.[3] This document will delve into the predicted solubility of this compound in a range of common laboratory solvents, provide a detailed, field-proven protocol for its experimental determination, and explore the underlying chemical principles that govern its dissolution.

Predicted Solubility Profile of this compound

While empirical data for the solubility of this compound is not extensively published, we can predict its solubility based on the fundamental principle of "like dissolves like" and the physicochemical properties of both the solute and the solvent.[4] this compound is an ionic salt, making it inherently polar. This polarity is the primary driver of its solubility.

The predicted solubility in various common laboratory solvents is summarized in the table below. These predictions are based on a qualitative assessment of solvent polarity, dielectric constant, and hydrogen bonding capabilities.

| Solvent | Chemical Formula | Type | Predicted Solubility | Rationale for Prediction |

| Water | H₂O | Polar Protic | Very High | As a highly polar, protic solvent with a high dielectric constant, water is an excellent solvent for ionic salts like amine hydrochlorides. It can effectively solvate both the pyrrolidinium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding.[5] |

| Methanol | CH₃OH | Polar Protic | High | Methanol is a polar protic solvent capable of hydrogen bonding, which allows it to effectively solvate the ionic components of the salt.[6] Its polarity is lower than water, suggesting slightly lower but still high solubility. |

| Ethanol | C₂H₅OH | Polar Protic | Moderate to High | Similar to methanol, ethanol is a polar protic solvent. However, the longer alkyl chain slightly reduces its overall polarity, which may result in a moderate to high solubility.[7] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Moderate | DMSO is a highly polar aprotic solvent. While it cannot act as a hydrogen bond donor, its high polarity allows it to solvate the cation effectively. The solubility is expected to be moderate. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Moderate | DMF is another polar aprotic solvent with a high dielectric constant, suggesting moderate solubility for polar salts. |

| Acetonitrile | CH₃CN | Polar Aprotic | Low to Moderate | Acetonitrile is a polar aprotic solvent, but its ability to solvate ionic species is less pronounced than that of DMSO or DMF, leading to a predicted low to moderate solubility. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Low | Acetone has a lower dielectric constant and polarity compared to other polar aprotic solvents, which would result in a lower capacity to dissolve ionic compounds. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Very Low | As a nonpolar solvent, dichloromethane lacks the ability to effectively solvate the ions of the hydrochloride salt, leading to very low predicted solubility. |

| Toluene | C₇H₈ | Nonpolar | Insoluble | Toluene is a nonpolar aromatic hydrocarbon and is not expected to dissolve a polar ionic salt. |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Hexane is a nonpolar aliphatic hydrocarbon and is predicted to be an unsuitable solvent for this compound. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[8][9] This equilibrium-based method provides a reliable and reproducible measure of a compound's intrinsic solubility in a given solvent at a specific temperature.[4][10]

Methodology

1. Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a solubility plateau.

3. Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed. Alternatively, filter the supernatant through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent.[11]

4. Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][12][13]

5. Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent molecules.

The Role of Polarity and Dielectric Constant

As an ionic compound, this compound consists of a positively charged pyrrolidinium ion and a negatively charged chloride ion. For dissolution to occur, the solvent molecules must overcome the lattice energy of the solid salt. Polar solvents with high dielectric constants are effective at this because they can shield the ions from each other, reducing the electrostatic attraction between them.[14] Water, with its very high dielectric constant, is an excellent example of such a solvent.

Hydrogen Bonding

Hydrogen bonding plays a significant role in the dissolution of this compound.[6][15][16][17] Protic solvents like water, methanol, and ethanol can act as both hydrogen bond donors and acceptors. They can form hydrogen bonds with the chloride anion and the N-H group of the protonated pyrrolidine ring, as well as engage in ion-dipole interactions, further stabilizing the dissolved ions in solution.

Structural Considerations

The presence of the methoxymethyl group introduces an ether linkage, which can act as a hydrogen bond acceptor. This feature can enhance interactions with protic solvents. The overall size and shape of the molecule also influence how well it can be accommodated within the solvent structure.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While a predicted solubility profile offers a valuable starting point, it is imperative for researchers to perform empirical solubility studies to obtain precise data for their specific applications. The detailed shake-flask method presented herein serves as a robust and reliable protocol for such determinations. A thorough understanding of the factors influencing solubility will empower scientists and drug development professionals to make informed decisions regarding solvent selection, formulation design, and reaction optimization, ultimately accelerating the pace of scientific discovery and innovation.

References

- 1. improvedpharma.com [improvedpharma.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.unipd.it [research.unipd.it]

- 4. enamine.net [enamine.net]

- 5. quora.com [quora.com]

- 6. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. Dielectric Constant [macro.lsu.edu]

- 15. Solvents and their hydrogen bonding properties as general considerations in carbon dioxide reduction by molecular catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Safety and handling precautions for 3-(Methoxymethyl)pyrrolidine hydrochloride

A In-depth Technical Guide on the Safety and Handling of 3-(Methoxymethyl)pyrrolidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound. As a specialized chemical intermediate, its safe management is paramount in a research and development setting. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, fostering a deep-rooted culture of safety. All protocols are designed to be self-validating, ensuring the protection of personnel and the integrity of experimental work.

Compound Identification and Hazard Analysis

1.1. Chemical Identity

-

Chemical Name: this compound

-

Structure: A pyrrolidine ring substituted at the 3-position with a methoxymethyl group, supplied as a hydrochloride salt.

1.2. GHS Hazard Classification

While extensive toxicological data for this specific compound is not publicly available, the Globally Harmonized System (GHS) classification, based on data for the same or structurally similar compounds, indicates the following potential hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[1][4][5]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][4][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][4][5]

-

Acute Toxicity (Oral, Category 4): Harmful if swallowed.[2][5]

-

Acute Toxicity (Inhalation, Category 4): Harmful if inhaled.[2]

These classifications necessitate stringent handling protocols to prevent personnel exposure.

Table 1: Hazard Statements and Precautionary Measures

| Hazard Code | Statement | Precautionary Codes (Examples) |

| H302/H332 | Harmful if swallowed or if inhaled.[2][6] | P261, P264, P270, P301+P312, P304+P340[1][2][5] |

| H315 | Causes skin irritation.[1][4][5] | P280, P302+P352, P332+P317[1][5] |

| H319 | Causes serious eye irritation.[1][4][5] | P280, P305+P351+P338, P337+P317[1][5] |

| H335 | May cause respiratory irritation.[1][4][5] | P261, P271, P304+P340, P403+P233[1][5] |

Exposure Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize exposure through a combination of engineering controls and appropriate PPE.

2.1. Engineering Controls

-

Fume Hood: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to control dust and vapors.[7] Ensure the sash is maintained at the lowest practical height.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[6][7][8]

-

Emergency Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9]

2.2. Personal Protective Equipment (PPE)

A robust PPE regimen is mandatory.

-

Eye and Face Protection: Tightly fitting chemical safety goggles are required.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[9]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used.[8]

Diagram 1: Hierarchy of Controls

Caption: Most effective safety measures are at the top, least effective at the bottom.

Safe Handling and Storage Protocols

3.1. Handling

-

Personnel: Only trained personnel familiar with the hazards of the compound should handle it.

-

Environment: Handle in a fume hood, away from heat, sparks, and open flames.[8]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[6][10] Do not eat, drink, or smoke in the handling area.[5][9] Wash hands thoroughly after handling.[5][6][11]

-

Dust and Aerosol Prevention: Avoid creating dust when handling the solid.[7] Use non-sparking tools for transfers.[8][9]

3.2. Storage

-

Conditions: Store in a cool, dry, well-ventilated area.[6][7] Keep the container tightly closed to prevent moisture ingress, as the compound may be hygroscopic.[7]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[7][8]

-

Container: Keep in the original, properly labeled container.[7][11]

Emergency Procedures

4.1. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][7]

-

Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[7] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.[5][7]

4.2. Spill Response

For any spill, the primary goal is to contain and clean it up safely without creating additional hazards.

Diagram 2: Spill Response Workflow

Caption: Step-by-step protocol for managing a small chemical spill.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Containers: Dispose of in a designated, labeled hazardous waste container.

-

Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[6]

References

- 1. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. scbt.com [scbt.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cn.canbipharm.com [cn.canbipharm.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. lobachemie.com [lobachemie.com]

Enantioselective Synthesis of (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride: An In-depth Technical Guide

Introduction: The Significance of Chiral Pyrrolidines in Modern Chemistry

The pyrrolidine ring is a privileged structural motif, frequently encountered in a vast array of biologically active natural products, pharmaceuticals, and chiral catalysts.[1][2] Its rigid, five-membered heterocyclic structure provides a valuable scaffold for the precise three-dimensional arrangement of functional groups, which is crucial for specific molecular recognition and biological activity. The stereochemistry of substituents on the pyrrolidine ring often plays a pivotal role in determining the efficacy and selectivity of these molecules. Consequently, the development of efficient and highly stereoselective methods for the synthesis of substituted chiral pyrrolidines is a topic of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development.[3][4]

(S)-3-(Methoxymethyl)pyrrolidine hydrochloride is a valuable chiral building block used in the synthesis of various pharmaceutical compounds. Its structure combines the key features of a chiral pyrrolidine ring with a methoxymethyl substituent, which can influence the molecule's polarity, lipophilicity, and hydrogen bonding capacity. This guide provides an in-depth technical overview of a robust and reliable enantioselective synthesis of (S)-3-(Methoxymethyl)pyrrolidine hydrochloride, starting from a readily available chiral pool precursor, L-glutamic acid. The methodologies described herein are designed to be both practical for laboratory-scale synthesis and informative for process development considerations.

Synthetic Strategy: A Chiral Pool Approach from L-Glutamic Acid

The enantioselective synthesis of (S)-3-(Methoxymethyl)pyrrolidine hydrochloride can be efficiently achieved through a chiral pool approach, which leverages the inherent chirality of naturally occurring starting materials. L-glutamic acid is an inexpensive and enantiomerically pure amino acid that serves as an excellent starting point for the synthesis of chiral pyrrolidine derivatives.[5] The overall synthetic strategy involves the transformation of L-glutamic acid into the key intermediate, (S)-3-hydroxymethylpyrrolidine, followed by O-methylation and final conversion to the hydrochloride salt.

The choice of a chiral pool strategy offers several advantages, including the circumvention of challenging asymmetric induction steps and the assurance of high enantiomeric purity in the final product. The key transformations in this synthetic route are well-established and have been optimized for both yield and stereochemical fidelity.

Caption: Overall synthetic workflow from L-glutamic acid.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of (S)-N-Boc-3-hydroxymethylpyrrolidine from L-Glutamic Acid

This multi-step sequence transforms the readily available chiral starting material, L-glutamic acid, into the key intermediate, (S)-N-Boc-3-hydroxymethylpyrrolidine. Each step is crucial for achieving the desired product with high yield and enantiomeric purity.

The initial step involves the thermal cyclization of L-glutamic acid to form (S)-pyroglutamic acid. This intramolecular condensation reaction proceeds with the loss of a water molecule and is a well-established, high-yielding transformation.[6]

-

Protocol:

-

To a round-bottom flask equipped with a distillation apparatus, add L-glutamic acid and water.

-

Heat the mixture to a high temperature (typically 140-150 °C) to drive off the water.

-

Continue heating the molten L-glutamic acid until the cyclization is complete, as monitored by TLC or NMR.

-

Cool the reaction mixture to room temperature, which will solidify to give crude (S)-pyroglutamic acid. The product can often be used in the next step without further purification.

-

The secondary amine of the pyroglutamic acid is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent reduction steps. The Boc group is stable under the reduction conditions and can be readily removed at the end of the synthesis.

-

Protocol:

-

Dissolve (S)-pyroglutamic acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.

-

Stir the reaction mixture until the N-protection is complete.

-

Perform an acidic workup to isolate the N-Boc-protected product.

-

The carboxylic acid of N-Boc-pyroglutamic acid is selectively reduced to the corresponding primary alcohol. This can be achieved using various reducing agents, with borane complexes being a common choice.

-

Protocol:

-

Dissolve (S)-N-Boc-pyroglutamic acid in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Quench the reaction carefully with methanol and perform an appropriate workup to isolate the alcohol.

-

The lactam carbonyl group is reduced to a methylene group to afford the desired pyrrolidine ring. This reduction is typically more challenging than the reduction of the carboxylic acid and often requires a stronger reducing agent.

-

Protocol:

-

Dissolve (S)-N-Boc-pyrrolidin-5-one-2-methanol in anhydrous THF.

-

Slowly add the solution to a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reduction is complete.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and concentrate the filtrate to obtain the crude product, which can be purified by column chromatography.

-

Part 2: Synthesis of (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride

This part of the synthesis focuses on the functionalization of the hydroxyl group and the final deprotection and salt formation to yield the target compound.

Caption: Key transformations in the final stages of the synthesis.

The hydroxyl group of the N-Boc protected intermediate is converted to a methoxy group. A common and effective method for this transformation is the Williamson ether synthesis, using a strong base to deprotonate the alcohol followed by reaction with a methylating agent.[7]

-

Protocol:

-

Dissolve (S)-N-Boc-3-hydroxymethylpyrrolidine in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise. The evolution of hydrogen gas will be observed.

-

Stir the mixture at 0 °C for a short period to ensure complete formation of the alkoxide.

-

Add methyl iodide (MeI) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the O-methylation is complete.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain (S)-N-Boc-3-(methoxymethyl)pyrrolidine.

-

In the final step, the Boc protecting group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt. This is typically achieved in a one-pot procedure.

-

Protocol:

-

Dissolve (S)-N-Boc-3-(methoxymethyl)pyrrolidine in a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of hydrogen chloride (HCl) in the same solvent or bubble HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with the solvent, and dry under vacuum to yield (S)-3-(Methoxymethyl)pyrrolidine hydrochloride.

-

Data Summary

The following table summarizes typical yields for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1.1 | Cyclization | L-Glutamic Acid | (S)-Pyroglutamic Acid | >90 |

| 1.2 | N-Protection | (S)-Pyroglutamic Acid | (S)-N-Boc-pyroglutamic acid | ~95 |

| 1.3 | Reduction (COOH) | (S)-N-Boc-pyroglutamic acid | (S)-N-Boc-pyrrolidin-5-one-2-methanol | ~85 |

| 1.4 | Reduction (Lactam) | (S)-N-Boc-pyrrolidin-5-one-2-methanol | (S)-N-Boc-3-hydroxymethylpyrrolidine | ~70 |

| 2.1 | O-Methylation | (S)-N-Boc-3-hydroxymethylpyrrolidine | (S)-N-Boc-3-(methoxymethyl)pyrrolidine | ~80 |

| 2.2 | Deprotection & Salt Formation | (S)-N-Boc-3-(methoxymethyl)pyrrolidine | (S)-3-(Methoxymethyl)pyrrolidine HCl | >95 |

Conclusion and Future Perspectives

This technical guide has outlined a detailed and reliable enantioselective synthesis of (S)-3-(Methoxymethyl)pyrrolidine hydrochloride from the chiral pool starting material, L-glutamic acid. The described protocols are based on well-established and high-yielding chemical transformations, providing a practical route for the laboratory-scale preparation of this valuable chiral building block. The strategic use of a chiral pool starting material ensures high enantiomeric purity of the final product, which is a critical consideration for its application in the synthesis of pharmaceuticals.

Further research in this area could focus on the development of more atom-economical and environmentally benign synthetic routes. For instance, exploring catalytic asymmetric methods that avoid the use of stoichiometric chiral starting materials could be a promising avenue. Additionally, the optimization of the reduction and methylation steps to minimize the use of hazardous reagents and improve overall process efficiency would be beneficial for large-scale production. The continued development of novel and efficient synthetic methodologies for chiral pyrrolidines will undoubtedly contribute to advancements in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3S-Pyrrolidinol from L-Glutamic Acid | Semantic Scholar [semanticscholar.org]

- 6. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 7. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (R)-3-(Methoxymethyl)pyrrolidine Hydrochloride from D-Proline

Introduction

(R)-3-(Methoxymethyl)pyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structures of pharmacologically active compounds. Its pyrrolidine core and specific stereochemistry are key features for molecular recognition in various biological targets. This guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, starting from the readily available chiral pool amino acid, D-proline.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the step-by-step experimental procedures but also delve into the underlying chemical principles and rationale for the chosen methodologies. The synthesis is presented as a multi-step process, designed to be both efficient and scalable, while maintaining high stereochemical integrity.

Synthetic Strategy Overview

The transformation of D-proline into (R)-3-(Methoxymethyl)pyrrolidine hydrochloride involves a four-step sequence:

-

N-Protection: The secondary amine of D-proline is protected to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent reduction and its facile removal under acidic conditions.[1][2]

-

Carboxylic Acid Reduction: The carboxylic acid moiety of N-Boc-D-proline is selectively reduced to a primary alcohol, yielding (R)-N-Boc-3-hydroxymethylpyrrolidine. This transformation is crucial for introducing the hydroxymethyl group that will be later converted to the methoxymethyl ether.

-

O-Methylation: The primary alcohol is converted to its corresponding methyl ether. This is typically achieved via a Williamson ether synthesis, using a methylating agent in the presence of a base.

-

Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, which concurrently protonates the pyrrolidine nitrogen to afford the final product as a stable hydrochloride salt.[3][4][5]

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow from D-Proline.

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-D-proline

The protection of the secondary amine of D-proline is the initial and critical step. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is a standard and highly effective method.[1]

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the D-proline amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. A base is used to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproducts.[1]

Caption: N-Protection of D-Proline.

Step-by-Step Protocol

-

Dissolution: Dissolve D-proline (1 equivalent) in a 1:2 v/v mixture of dioxane and water. Add sodium bicarbonate (2.5 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Boc₂O: Slowly add di-tert-butyl dicarbonate (1.1 - 1.2 equivalents) to the cooled mixture while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2.5 to 19 hours, monitoring progress by TLC.

-

Work-up:

-

Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., cold 1N HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Concentrate the dried organic phase under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-Boc-D-proline by crystallization or by slurrying in a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

| Parameter | Value | Reference |

| Reactants | D-proline, Di-tert-butyl dicarbonate | [1] |

| Base | Sodium Bicarbonate | [1] |

| Solvent | Dioxane/Water | [1] |

| Reaction Temp. | 0 °C to Room Temperature | [1] |

| Typical Yield | 83 - 99% | [1] |

Part 2: Reduction of N-Boc-D-proline to (R)-N-Boc-3-hydroxymethylpyrrolidine

The reduction of the carboxylic acid to a primary alcohol can be achieved using various reducing agents. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, a milder and safer alternative is the sodium borohydride/iodine system.[6] This system in-situ generates diborane, which readily reduces carboxylic acids.

Step-by-Step Protocol

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-D-proline (1 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of NaBH₄: Add sodium borohydride (2.0-3.0 equivalents) portion-wise to the stirred solution.

-

Addition of Iodine: A solution of iodine (1.0-1.5 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, the reaction is typically stirred at room temperature for several hours until completion (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate to consume any excess iodine.

-

Work-up:

-

The mixture is concentrated under reduced pressure to remove most of the THF.

-

The residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

-

Isolation and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give (R)-N-Boc-3-hydroxymethylpyrrolidine.

Part 3: O-Methylation to (R)-N-Boc-3-(methoxymethyl)pyrrolidine

The Williamson ether synthesis is a reliable method for the formation of the methoxymethyl ether.

Step-by-Step Protocol

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of (R)-N-Boc-3-hydroxymethylpyrrolidine (1 equivalent) in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equivalents) portion-wise.

-

Reaction: Stir the mixture at 0 °C for 30-60 minutes, then add methyl iodide (MeI, 1.5-2.0 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Work-up:

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Isolation and Purification: After filtration, the solvent is evaporated under reduced pressure. The crude product is purified by silica gel column chromatography to afford (R)-N-Boc-3-(methoxymethyl)pyrrolidine.

Part 4: Deprotection and Salt Formation to (R)-3-(Methoxymethyl)pyrrolidine Hydrochloride

The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved with a strong acid such as hydrochloric acid.[2]

Reaction Mechanism

The acid protonates the carbamate oxygen, leading to the fragmentation of the protonated intermediate into the stable tert-butyl cation, carbon dioxide, and the free amine. The free amine is then protonated by the excess acid to form the hydrochloride salt.[2]

Caption: N-Boc Deprotection.

Step-by-Step Protocol

-

Dissolution: Dissolve (R)-N-Boc-3-(methoxymethyl)pyrrolidine (1 equivalent) in a suitable solvent such as diethyl ether, ethyl acetate, or methanol.

-

Acidification: Cool the solution to 0 °C and add a solution of 4M HCl in 1,4-dioxane (or a saturated solution of HCl in diethyl ether) dropwise until the solution is acidic.

-

Precipitation: Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.

-

Isolation:

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to yield the final product, (R)-3-(Methoxymethyl)pyrrolidine hydrochloride.

-

| Step | Intermediate/Product | Typical Yield |

| 1 | N-Boc-D-proline | >90% |

| 2 | (R)-N-Boc-3-hydroxymethylpyrrolidine | 80-90% |

| 3 | (R)-N-Boc-3-(methoxymethyl)pyrrolidine | 75-85% |

| 4 | (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | >95% |

Conclusion

This technical guide has outlined a reliable and reproducible synthetic route for the preparation of (R)-3-(Methoxymethyl)pyrrolidine hydrochloride from D-proline. The described four-step sequence, involving N-protection, reduction, O-methylation, and deprotection, provides a practical approach for obtaining this valuable chiral building block in good overall yield and high purity. The detailed protocols and mechanistic insights are intended to empower researchers in the successful execution of this synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Chiral Purity Analysis of 3-(Methoxymethyl)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the chiral purity analysis of 3-(Methoxymethyl)pyrrolidine hydrochloride, a critical building block in modern pharmaceutical synthesis. Recognizing that enantiomeric purity is a paramount quality attribute influencing a drug's efficacy, safety, and pharmacokinetic profile, this document delineates the scientific principles and practical methodologies for achieving robust and reliable enantioseparation.[1][2][3] We will explore the rationale behind method selection, focusing on High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) as the primary analytical technique. Detailed experimental protocols, method optimization strategies, and data interpretation are presented to equip researchers, scientists, and drug development professionals with the necessary tools for accurate chiral purity assessment.

The Imperative of Chirality in Pharmaceutical Development

Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug development.[1][2] Biological systems, composed of chiral entities like enzymes and receptors, often interact stereoselectively with chiral drug molecules.[1][2] Consequently, the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate the characterization and control of enantiomeric purity.[4] For many modern pharmaceuticals, development has shifted towards single-enantiomer drugs to optimize therapeutic outcomes and enhance safety.[1] Therefore, the development of precise and validated analytical methods for determining the enantiomeric excess (e.e.) of chiral intermediates like this compound is not merely a technical exercise but a critical component of ensuring drug quality and patient safety.

Strategic Approaches to Chiral Separation

The enantioseparation of this compound can be approached through several analytical techniques. The most prevalent and powerful of these are direct and indirect chromatographic methods.

Direct Chiral Chromatography: The Preferred Method

Direct chiral chromatography, particularly HPLC, is the most widely adopted technique for resolving enantiomers due to its efficiency, reproducibility, and broad applicability.[1] This method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The enantiomers of the analyte interact diastereomerically with the CSP, leading to differential retention times and, consequently, their separation.

The Principle of Chiral Recognition on a CSP

The separation of enantiomers on a CSP is governed by the "three-point interaction" model, which posits that for effective chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.

Diagram of the Chiral Separation Workflow

Caption: Workflow for the direct chiral HPLC analysis of this compound.

Indirect Chiral Chromatography: A Derivatization-Based Approach

The indirect method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5][6] These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase (e.g., C18).[5][6]

While effective, this method has several drawbacks:

-

The CDA must be of high enantiomeric purity.

-

The reaction must proceed to completion without racemization.

-

The introduction of an additional chemical step can increase sample preparation time and the potential for error.

For these reasons, the direct method is generally preferred for its simplicity and directness.

Recommended Analytical Methodology: Chiral HPLC

Based on the chemical properties of this compound (a basic amine), a direct chiral HPLC method using a polysaccharide-based CSP is recommended.

Selection of the Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, have demonstrated broad applicability and high success rates for the separation of a wide range of chiral compounds, including amines.[1][3]

Recommended CSPs for Initial Screening:

| Chiral Stationary Phase | Selector Type | Potential Advantages |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Widely used and effective for a broad range of racemates, including amines.[7] |

| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to OD-H, often successful when OD-H is not.[8] |

| Lux® Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | A robust and versatile CSP for various chiral separations.[9] |

Mobile Phase Composition

For basic analytes like 3-(Methoxymethyl)pyrrolidine, a normal-phase mobile phase is often a good starting point. The addition of a small amount of a basic modifier is crucial to improve peak shape and prevent interactions with residual silanols on the silica surface.[7]

Recommended Mobile Phase for Initial Screening:

-

Solvents: n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol

-

Initial Ratio: 90:10 (v/v)

-

Basic Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA)[8]

The ratio of the alcoholic modifier can be adjusted to optimize retention time and resolution. Increasing the percentage of the alcohol will generally decrease retention time.

Detailed Experimental Protocol

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Proven effectiveness for chiral amine separations.[7] |

| Mobile Phase | n-Hexane:Ethanol (90:10 v/v) + 0.1% DEA | Normal phase with a basic additive for good peak shape.[8] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate, can be optimized.[7] |

| Column Temperature | 25°C | Controlled temperature ensures reproducibility.[7] |

| Detection Wavelength | 210 nm | Pyrrolidine derivatives typically have UV absorbance at lower wavelengths. |

| Injection Volume | 10 µL | Standard injection volume, can be adjusted based on concentration. |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of approximately 1 mg/mL.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

-

Perform a blank injection (mobile phase) to ensure the baseline is clean.

-

Inject the prepared sample solution and acquire the chromatogram.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers.

-

Integrate the peak areas of both enantiomers.

Data Analysis and Calculation

The enantiomeric excess (% e.e.) is calculated using the following formula:

% e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where:

-

Areamajor is the peak area of the major enantiomer.

-

Areaminor is the peak area of the minor enantiomer.

Method Validation and System Suitability

For use in a regulated environment, the developed chiral method must be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for the minor enantiomer.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability: Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. A standard solution of the racemic mixture should be injected, and the following parameters monitored:

| Parameter | Acceptance Criteria |

| Resolution (Rs) | Rs > 1.5 |

| Tailing Factor (T) | 0.8 < T < 1.5 |

| Theoretical Plates (N) | N > 2000 |

| Relative Standard Deviation (RSD) of Peak Areas | RSD < 2.0% (for n=5 injections) |

Alternative and Complementary Techniques: Chiral Gas Chromatography (GC)

For volatile and thermally stable amines, chiral Gas Chromatography (GC) can be an excellent alternative to HPLC.[10]

Diagram of Chiral GC Analysis Principle

Caption: Principle of chiral GC analysis for 3-(Methoxymethyl)pyrrolidine, often requiring derivatization.

Direct injection of the free amine can lead to poor peak shape. Therefore, derivatization with an agent like trifluoroacetic anhydride (TFAA) is often necessary to improve volatility and chromatographic performance.[6] The separation is then performed on a chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral selector like Chirasil-Val.[11]

Conclusion

The robust analysis of the chiral purity of this compound is a critical step in the development of safe and effective pharmaceuticals. This guide has outlined a comprehensive strategy centered on direct chiral HPLC using polysaccharide-based CSPs. By following the detailed protocols for method development, optimization, and validation, researchers and drug development professionals can confidently and accurately determine the enantiomeric composition of this important chiral intermediate. The principles and methodologies described herein provide a solid foundation for ensuring the quality and stereochemical integrity of pharmaceutical products.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. eijppr.com [eijppr.com]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. benchchem.com [benchchem.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

- 11. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

A Senior Application Scientist's Guide to Sourcing Enantiomerically Pure 3-(Methoxymethyl)pyrrolidine Hydrochloride

Abstract